1-Bromoimidazo[1,5-a]pyridine

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Medicinal Chemistry

Researchers requiring a reliable electrophilic partner for palladium-catalyzed cross-coupling often encounter inconsistent reactivity with isomeric bromoimidazopyridines. 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) resolves this: - Delivers 91% yield in Suzuki-Miyaura reactions, enabling efficient synthesis of fluorescent 1-aryl derivatives (emission: 449-533 nm) and NHC ligands for sterically hindered aryl chloride coupling. - Provides a robust C-Br···π halogen bond donor site for rational crystal engineering. - Batch-tested 97% purity, shipped under ambient conditions from global stock.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 885275-80-9
Cat. No. B1526994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoimidazo[1,5-a]pyridine
CAS885275-80-9
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)Br
InChIInChI=1S/C7H5BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H
InChIKeyZYZGPMFOTXMGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) for Suzuki Cross-Coupling and Fluorescent Scaffold Development


1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) is a halogenated, fused heteroaromatic building block composed of an imidazole ring fused to a pyridine ring in the [1,5-a] orientation, with a bromine atom substituted at the 1-position (adjacent to the bridgehead nitrogen) . This regiochemistry is a critical structural determinant, as the imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, known for its unique photophysical properties and potential biological activities [1]. Its procurement is justified not by its core scaffold alone, but by the specific, verifiable performance advantages conferred by its precise substitution pattern, which enables a distinct set of synthetic transformations and material properties unattainable with isomeric or analogous alternatives.

Why 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) Cannot Be Replaced by Other Bromoimidazopyridines or Halogenated Analogs


Generic substitution is a high-risk strategy when selecting a building block from the imidazopyridine family. While a compound like 3-bromoimidazo[1,5-a]pyridine or a 1-halo analog from the [1,2-a] isomeric series may appear similar and even share the same molecular formula, their reactivity, physical properties, and the properties of their downstream products are not interchangeable. The precise position of the halogen atom dictates its electronics and steric accessibility, thereby controlling its performance in metal-catalyzed cross-coupling reactions [1]. Furthermore, the core [1,5-a] vs. [1,2-a] isomerism [2] and the nature of the halogen (Br vs. Cl) directly modulate the photophysical output [3] and the molecule's capacity for specific non-covalent interactions, such as halogen bonding [4]. Simply selecting any 'bromoimidazopyridine' as a substitute without quantitative, position-specific evidence will lead to failed reactions, poor yields, or altered material function.

Quantitative Differentiation Evidence for 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9) vs. Closest Analogs


Suzuki Cross-Coupling Efficiency: 1-Bromoimidazo[1,5-a]pyridine vs. 1-Chloro Analog

In a direct head-to-head comparison, the 1-bromo derivative demonstrated markedly superior performance in Suzuki-Miyaura cross-coupling compared to its 1-chloro counterpart. The reaction of 1-bromo-3-phenylimidazo[1,5-a]pyridine with p-methoxycarbonylphenylboronic acid provided the desired 1,3-diarylated product in 91% yield [1]. Conversely, the corresponding 1-chloro-3-phenylimidazo[1,5-a]pyridine failed to react under identical Suzuki conditions, yielding 0% of the coupling product [1]. This represents a quantifiable, actionable difference in reactivity.

Suzuki-Miyaura Cross-Coupling Palladium Catalysis Medicinal Chemistry

Suzuki Coupling Reactivity: 1-Bromoimidazo[1,5-a]pyridine vs. 1-Iodo Analog

While the 1-iodo analog (CAS 1422773-18-9) is a competent coupling partner, the 1-bromo derivative offers a favorable balance of reactivity and stability. The 1-iodo derivative is more prone to unwanted dehalogenation or homocoupling side reactions under certain conditions. In the same study, the 1-bromo derivative achieved an excellent 91% yield with p-methoxycarbonylphenylboronic acid [1], matching the performance of its iodo counterpart, but without the increased light/air sensitivity and potential side reactions associated with the more labile C-I bond. The 1-bromo compound thus provides a more robust and reliable handle for high-throughput or large-scale applications.

Suzuki-Miyaura Cross-Coupling Regioselectivity Synthetic Methodology

Regiochemical Access: 1-Substituted vs. 3-Substituted Bromoimidazo[1,5-a]pyridine Isomers

The 1-bromo and 3-bromo isomers of imidazo[1,5-a]pyridine are not interchangeable due to their distinct synthetic utility. The 3-position is more sterically hindered and electronically deactivated by the adjacent bridgehead nitrogen. The 3-bromo isomer (CAS 1263057-86-8) is primarily known as a building block for constructing the imidazo[1,5-a]pyridine core itself via cyclization . In contrast, the 1-bromo isomer is the premier choice for late-stage functionalization of a pre-formed core, as evidenced by its high 91% yield in Suzuki coupling [1]. Furthermore, the 1-position is adjacent to the pyridine ring, whereas the 3-position is adjacent to the imidazole ring, meaning substitution at each site will differentially modulate the electronic and photophysical properties of the final molecule [2].

Regioselective Functionalization Scaffold Decoration Medicinal Chemistry

Halogen Bonding Capacity: 1-Bromoimidazo[1,5-a]pyridine vs. 4-Bromoimidazole

The 1-bromo substituent on the imidazo[1,5-a]pyridine scaffold is a potent halogen bond donor, an interaction critical for crystal engineering and the design of functional materials. While simple bromoimidazoles can also participate in halogen bonding, the fused aromatic system of imidazo[1,5-a]pyridine provides a larger, more polarizable π-surface that enhances the strength and directionality of the interaction [1]. Computational and experimental studies on brominated imidazo[1,5-a]pyridine derivatives have confirmed the presence of robust C-Br···π and C-Br···Br-C type II halogen bonds in their crystal structures [2]. These specific interactions are not available to non-fused analogs like 4-bromoimidazole (CAS 2302-25-2), which lacks the extended π-system and dual-nitrogen coordination environment.

Crystal Engineering Halogen Bonding Supramolecular Chemistry

High-Value Application Scenarios for 1-Bromoimidazo[1,5-a]pyridine (CAS 885275-80-9)


Synthesis of Fluorescent Probes and Emissive Materials via Suzuki Coupling

The primary, evidence-backed application for 1-bromoimidazo[1,5-a]pyridine is as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate 1-aryl substituted imidazo[1,5-a]pyridine derivatives. As demonstrated, this reaction proceeds with high efficiency, achieving a 91% yield [1]. The resulting 1,3-diarylated products exhibit enhanced fluorescent properties, including improved quantum yields, and emit across a broad wavelength range (449–533 nm), making them valuable for developing new emissive materials and biological probes [1]. This scenario is directly supported by quantitative yield data, proving the compound's utility for this specific and high-value transformation.

Precursor for Imidazo[1,5-a]pyridine-Derived N-Heterocyclic Carbene (NHC) Ligands

This compound serves as a strategic precursor to a new class of N-heterocyclic carbene (NHC) ligands. The ready synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromide salts, from which the NHC is generated, has been reported [1]. The utility of these specific NHC ligands was demonstrated in the challenging palladium-catalyzed Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides, a reaction where many common ligands fail [1]. The 1-bromo functionality on the starting imidazopyridine is essential for generating the NHC precursor salt. This application scenario is based on direct synthetic utility and catalyst performance data.

Crystal Engineering and Supramolecular Self-Assembly via Directed Halogen Bonding

For researchers in crystal engineering, 1-bromoimidazo[1,5-a]pyridine offers a robust and directional halogen bond donor site. Its solid-state structures are stabilized by C-Br···π and C-Br···Br-C type II halogen bonds [1]. This capacity for specific, non-covalent interactions, which is enhanced compared to simpler monocyclic analogs like 4-bromoimidazole [2], makes it a valuable building block for the rational design of co-crystals, organic frameworks, and other functional supramolecular architectures. The use of this compound in crystal engineering is validated by detailed X-ray crystallographic and computational studies [1].

Medicinal Chemistry Scaffold Diversification for SAR Studies

The 1-bromo substituent provides a reliable and efficient synthetic handle for introducing diverse aryl or heteroaryl groups onto the 1-position of the imidazo[1,5-a]pyridine core. This late-stage functionalization is critical for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting the imidazo[1,5-a]pyridine pharmacophore. The high cross-coupling yield (91%) [1] ensures that a variety of analogs can be synthesized efficiently from a common intermediate, accelerating the drug discovery process. This application scenario is a direct consequence of the proven reactivity and synthetic utility established in Section 3.

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